2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide
Overview
Description
2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H16N4O7S and its molecular weight is 456.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 456.07397004 g/mol and the complexity rating of the compound is 790. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Novel compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including various heterocyclic derivatives, have shown significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating potential applications in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
Research into the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed that these compounds exhibit potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). This suggests that similar structures could be explored for their antitumor potential, offering a pathway for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Insecticidal Activity
Pyridine derivatives, including compounds with structural similarities, have been investigated for their toxicity against agricultural pests, such as the cowpea aphid (Aphis craccivora). Some derivatives have shown potent insecticidal activity, indicating potential applications in pest management and agricultural protection strategies (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Agents
The synthesis and characterization of novel compounds from similar structural families have also revealed promising antimicrobial properties. These findings suggest potential applications in the development of new antimicrobial agents to combat bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Optical Properties and Indicators
Compounds derived from similar chemical frameworks have been synthesized and studied for their optical properties, demonstrating potential as OH− indicators in various analytical applications. This research indicates the possibility of utilizing such compounds in the development of new materials for sensing and detection technologies (Wannalerse et al., 2022).
Properties
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S/c1-30-16-8-11(7-14-18(26)22-20(32)23-19(14)27)5-6-15(16)31-10-17(25)21-12-3-2-4-13(9-12)24(28)29/h2-9H,10H2,1H3,(H,21,25)(H2,22,23,26,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOUNCLZKDCDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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